

Spectroscopic Profile of 1-(6-Bromopyridin-3-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-(6-Bromopyridin-3-yl)ethanol**

Cat. No.: **B190142**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral synthon and chemical building block, **1-(6-Bromopyridin-3-yl)ethanol**. The information presented herein is crucial for the unambiguous identification and characterization of this compound in research and development settings, particularly in the fields of medicinal chemistry and materials science. This document details nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data, along with generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for **1-(6-Bromopyridin-3-yl)ethanol**.

Table 1: ¹H NMR Spectroscopic Data for **1-(6-Bromopyridin-3-yl)ethanol**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.35	d	2.4	1H	H-2 (Pyridyl)
7.61	dd	8.4, 2.4	1H	H-4 (Pyridyl)
7.47	d	8.4	1H	H-5 (Pyridyl)
4.94	q	6.4	1H	CH-OH
2.04	s	1H	OH	
1.51	d	6.4	3H	CH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for **1-(6-Bromopyridin-3-yl)ethanol**

While experimental ¹³C NMR data is not readily available in the public domain, predicted chemical shifts based on computational models provide valuable insight.

Predicted Chemical Shift (δ) ppm	Assignment
~159	C-6 (Pyridyl)
~148	C-2 (Pyridyl)
~140	C-3 (Pyridyl)
~128	C-5 (Pyridyl)
~121	C-4 (Pyridyl)
~68	CH-OH
~25	CH ₃

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for **1-(6-Bromopyridin-3-yl)ethanol**

m/z	Ion	Notes
201/203	[M] ⁺	Molecular ion peak, showing the characteristic isotopic pattern for bromine (¹⁹ Br/ ⁸¹ Br ≈ 1:1).
186/188	[M-CH ₃] ⁺	Loss of a methyl group.
158/160	[M-C ₂ H ₄ O] ⁺	Loss of acetaldehyde.
157/159	[M-C ₂ H ₅ O] ⁺	Loss of an ethoxy radical.
78	[C ₅ H ₄ N] ⁺	Pyridyl fragment.

Note: The presence of bromine results in isotopic peaks with a mass difference of 2 Da and approximately equal intensity.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for **1-(6-Bromopyridin-3-yl)ethanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350-3150	Broad	O-H stretch (alcohol)
3100-3000	Medium	C-H stretch (aromatic)
2980-2850	Medium	C-H stretch (aliphatic)
1590-1570	Strong	C=N stretch (pyridine ring)
1470-1430	Strong	C=C stretch (pyridine ring)
1100-1000	Strong	C-O stretch (secondary alcohol)
850-800	Strong	C-H out-of-plane bend (substituted pyridine)
600-500	Medium	C-Br stretch

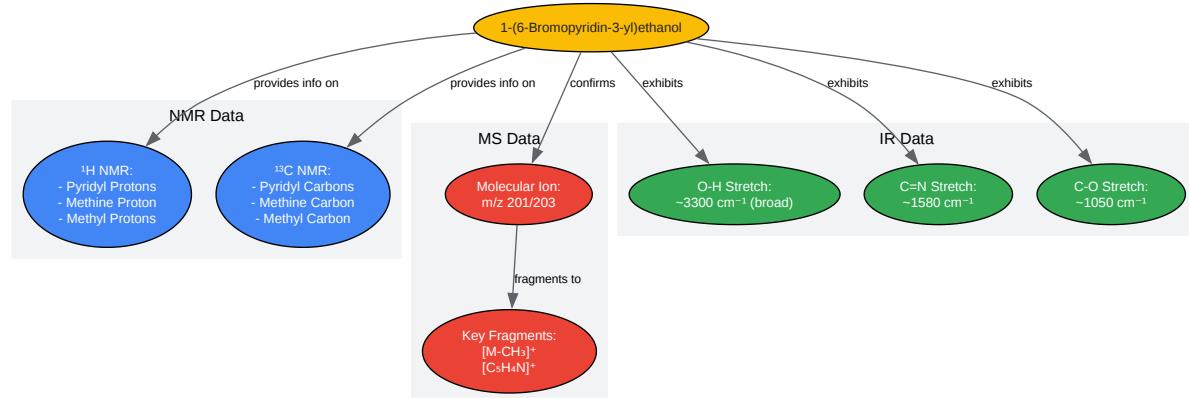
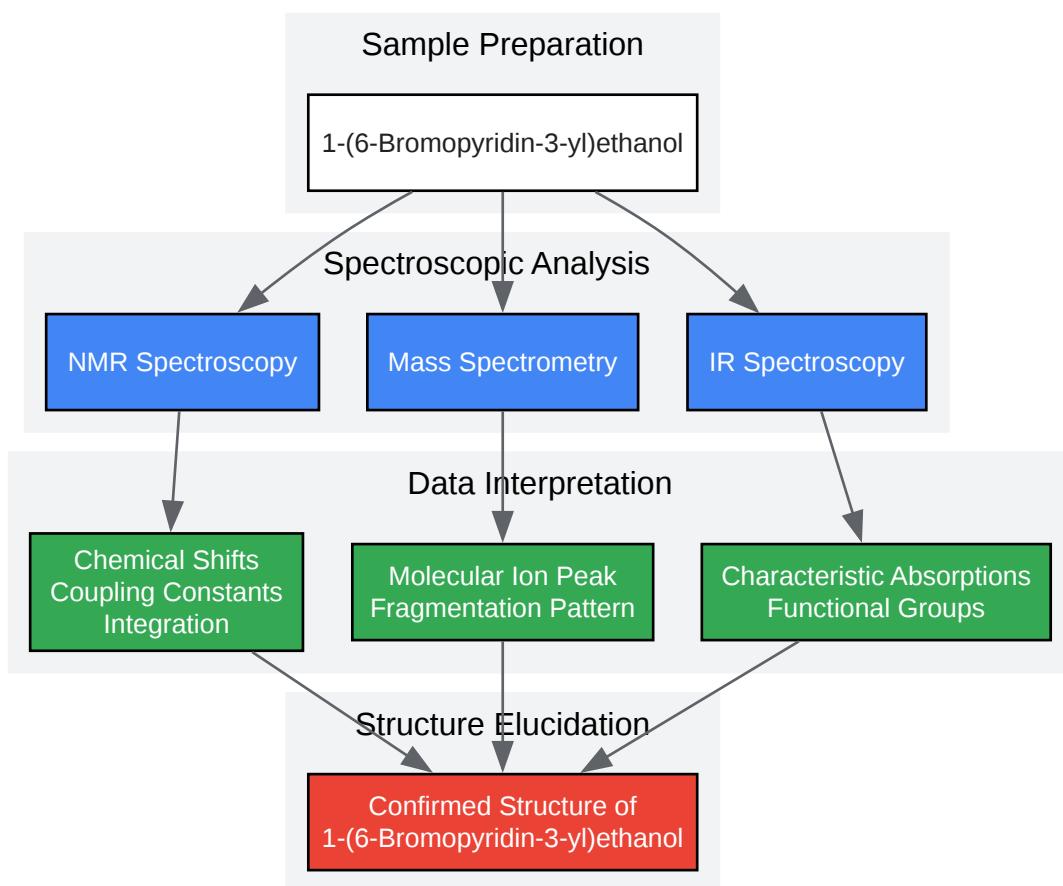
Experimental Protocols

The following are generalized methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A solution of **1-(6-Bromopyridin-3-yl)ethanol** (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. The spectrum is acquired on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry



Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are separated by a mass analyzer and detected.

Infrared (IR) Spectroscopy

IR spectra can be obtained using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid or liquid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm^{-1} .

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural identification of **1-(6-Bromopyridin-3-yl)ethanol**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 1-(6-Bromopyridin-3-yl)ethanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b190142#1-6-bromopyridin-3-yl-ethanol-spectroscopic-data-nmr-ms-ir\]](https://www.benchchem.com/product/b190142#1-6-bromopyridin-3-yl-ethanol-spectroscopic-data-nmr-ms-ir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com